
4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol is a chemical compound with the molecular formula C16H20O3 It is known for its unique structure, which includes a naphthalene ring substituted with methoxy groups and a butenol side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol typically involves the reaction of 6,7-dimethoxynaphthalene with appropriate reagents to introduce the butenol side chain. One common method includes the use of a Grignard reagent, such as but-3-en-2-yl magnesium bromide, which reacts with 6,7-dimethoxynaphthalene under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of production.
化学反応の分析
Types of Reactions
4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond in the butenol side chain to a single bond, yielding saturated alcohols.
Substitution: The methoxy groups on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH) for deprotonation followed by nucleophiles like alkyl halides
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of saturated alcohols
Substitution: Formation of various substituted naphthalenes
科学的研究の応用
4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol involves its interaction with specific molecular targets and pathways. The methoxy groups and the butenol side chain play crucial roles in its reactivity and binding affinity. The compound may exert its effects through modulation of enzyme activity, interaction with cellular receptors, or alteration of signaling pathways .
類似化合物との比較
Similar Compounds
- 6,7-Dimethoxynaphthalen-2-ol
- 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one
- 2,3-Dimethoxy-6-hydroxynaphthalene
Uniqueness
4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol is unique due to its specific substitution pattern and the presence of both methoxy groups and a butenol side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C16H18O3 |
|---|---|
分子量 |
258.31 g/mol |
IUPAC名 |
(E)-4-(6,7-dimethoxynaphthalen-2-yl)but-3-en-2-ol |
InChI |
InChI=1S/C16H18O3/c1-11(17)4-5-12-6-7-13-9-15(18-2)16(19-3)10-14(13)8-12/h4-11,17H,1-3H3/b5-4+ |
InChIキー |
LUHRSAPPBZWMFV-SNAWJCMRSA-N |
異性体SMILES |
CC(/C=C/C1=CC2=CC(=C(C=C2C=C1)OC)OC)O |
正規SMILES |
CC(C=CC1=CC2=CC(=C(C=C2C=C1)OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



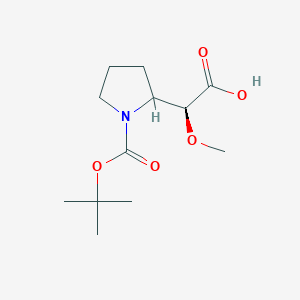
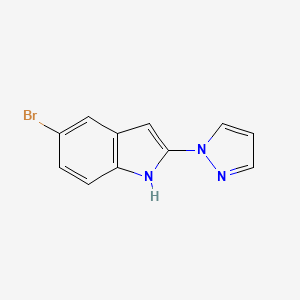
![5-Phenyl-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-5-ol](/img/structure/B11853622.png)

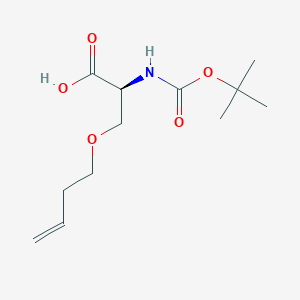
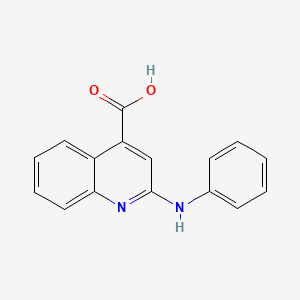
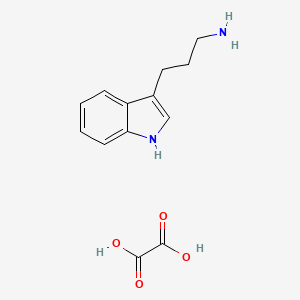

![Furo[3,2-g]isoquinoline, 5,6,7,8-tetrahydro-7-methyl-5-phenyl-](/img/structure/B11853650.png)

![6H-Purin-6-one, 7-[[2-(acetyloxy)ethoxy]methyl]-2-amino-1,7-dihydro-](/img/structure/B11853666.png)


